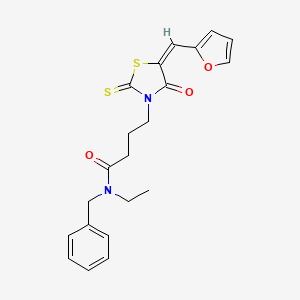

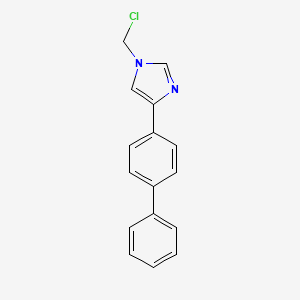

(E)-N-benzyl-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their reactivity and are used in the synthesis of various chemicals .

Synthesis Analysis

Furan derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are usually carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol .Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated via elemental analyses, FTIR, and NMR spectroscopy .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, furfural can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .Physical and Chemical Properties Analysis

Furan derivatives exhibit various physical and chemical properties. For instance, some furan derivatives are purely nematogenic, exhibiting an enantiotropic nematic (N) mesophase .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds structurally related to "(E)-N-benzyl-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide" have been explored for their antimicrobial properties. For instance, 4-thiazolidinones derivatives, incorporating furan-2-yl and other heterocyclic motifs, have been prepared and evaluated for their in vitro antimicrobial activity against various bacterial and fungal species. Such compounds demonstrate potential as antimicrobial agents, comparable in some cases to standard drugs (Patel & Shaikh, 2010).

Anticancer Activity

Another research focus is the anticancer activity of thiazolidinone derivatives. Studies have synthesized and evaluated compounds with thiazolidin-4-one cores, examining their effects on cancer cell lines. These compounds have shown moderate antitumor activity, indicating the therapeutic potential of such molecular frameworks in oncology (Horishny & Matiychuk, 2020).

Anti-inflammatory and Analgesic Properties

Research has also been conducted on derivatives of celecoxib, a well-known anti-inflammatory drug, incorporating 4-oxo-thiazolidin-2-ylidene motifs. These compounds have been assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, some derivatives exhibited significant anti-inflammatory and analgesic effects without causing substantial tissue damage, suggesting their potential for development into therapeutic agents (Küçükgüzel et al., 2013).

MMP Inhibition and Tissue Damage Prevention

4-Thiazolidinone derivatives have been explored for their ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue damage and inflammation. Compounds combining benzisothiazole and 4-thiazolidinone frameworks have shown potential in affecting the inflammatory/oxidative process, highlighting their utility in studying and potentially treating conditions related to MMP activity (Incerti et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-N-ethyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-2-22(15-16-8-4-3-5-9-16)19(24)11-6-12-23-20(25)18(28-21(23)27)14-17-10-7-13-26-17/h3-5,7-10,13-14H,2,6,11-12,15H2,1H3/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMVEBKOYYJGFY-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2877527.png)

![1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877533.png)

![2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2877539.png)

![3-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877544.png)

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2877545.png)